molecular formula C5H7I B104478 1-Iodocyclopentene CAS No. 17497-52-8

1-Iodocyclopentene

Cat. No.: B104478
CAS No.: 17497-52-8
M. Wt: 194.01 g/mol
InChI Key: TYOSEWMRNVIYNB-UHFFFAOYSA-N
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Description

1-Iodocyclopentene is an organic compound with the molecular formula C₅H₇I It is a derivative of cyclopentene, where one hydrogen atom is replaced by an iodine atom

Preparation Methods

1-Iodocyclopentene can be synthesized through several methods:

    Halogenation of Cyclopentene: One common method involves the halogenation of cyclopentene. Cyclopentene is treated with iodine in the presence of a reducing agent such as sodium bisulfite.

    Industrial Production: Industrially, this compound can be produced by the iodination of cyclopentene using iodine and a suitable catalyst under controlled conditions. The reaction is typically carried out in a solvent such as carbon tetrachloride to facilitate the process.

Chemical Reactions Analysis

1-Iodocyclopentene undergoes various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, treatment with sodium hydroxide can lead to the formation of cyclopentanol.

    Oxidation Reactions: It can be oxidized to form cyclopentanone using oxidizing agents such as potassium permanganate.

    Reduction Reactions: Reduction of this compound can yield cyclopentane when treated with reducing agents like lithium aluminum hydride.

    Addition Reactions: It can participate in addition reactions with halogens or hydrogen halides to form dihalogenated or halogenated cyclopentanes.

Scientific Research Applications

1-Iodocyclopentene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

    Chemical Biology: It is employed in the study of biochemical pathways and the development of molecular probes.

Mechanism of Action

The mechanism of action of 1-iodocyclopentene involves its ability to undergo various chemical transformations. The iodine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows this compound to participate in a wide range of chemical reactions, facilitating the formation of diverse products.

Comparison with Similar Compounds

1-Iodocyclopentene can be compared with other halogenated cyclopentenes:

    1-Bromocyclopentene: Similar to this compound, but with a bromine atom instead of iodine. It is less reactive due to the lower atomic size and electronegativity of bromine compared to iodine.

    1-Chlorocyclopentene: Contains a chlorine atom. It is even less reactive than 1-bromocyclopentene due to the smaller size and higher electronegativity of chlorine.

    1-Fluorocyclopentene: Contains a fluorine atom. It is the least reactive among the halogenated cyclopentenes due to the high electronegativity and small size of fluorine.

This compound is unique due to the high reactivity of the iodine atom, making it a versatile compound in organic synthesis and various scientific applications.

Properties

IUPAC Name

1-iodocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7I/c6-5-3-1-2-4-5/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSEWMRNVIYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338460
Record name 1-Iodocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17497-52-8
Record name 1-Iodocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodocyclopent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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